molecular formula C10H13NO B1607330 Isobutyranilide CAS No. 4406-41-1

Isobutyranilide

Cat. No. B1607330
CAS RN: 4406-41-1
M. Wt: 163.22 g/mol
InChI Key: WDRCPKDLZOQCFU-UHFFFAOYSA-N
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Description

Isobutyranilide is a chemical compound with the formula C10H13NO . It is also known by other names such as Isobutyric acid anilide and Propanamide, 2-methyl-N-phenyl .


Molecular Structure Analysis

Isobutyranilide has a molecular weight of 163.2163 . Its structure includes a total of 25 bonds, 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide .

Scientific Research Applications

Molecular Structure and Conformational Analysis

Isobutyranilide has been studied for its molecular structure and conformational properties. Badawi et al. (2014) used DFT-B3LYP/6-311G() and MP2/6-311G( ) calculations to investigate isobutyranilide and its derivative, the anticancer drug flutamide. They found isobutyranilide predominantly exists in a planar cis conformation. This research is significant for understanding the physical and chemical properties of isobutyranilide and its derivatives (Badawi, Förner, & Ali, 2014).

Potential in Cancer Treatment

Isobutyranilide derivatives have been explored for their potential in cancer treatment. Christodoulou et al. (2016) synthesized a new library of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides and found them to be cytotoxic in micromolar ranges in various human tumor cell lines. This highlights the potential of isobutyranilide derivatives in developing new anticancer agents (Christodoulou et al., 2016).

Insecticide Research

Isobutyranilide is relevant in the development of insecticides. Casida (2015) described the 'Golden Age of Diamide and Isoxazoline Insecticides,' where compounds like isobutyranilide played a role in discovering new modes of action for insecticides. These compounds act on old insecticide targets but at previously unrecognized sites, offering selective toxicity and safety in pest management (Casida, 2015).

Environmental Applications

Isobutyranilide derivatives are also studied in environmental applications. For instance, Atsumi et al. (2009) engineered Synechococcus elongatus PCC7942 to produce isobutyraldehyde, a precursor for isobutyranilide, directly from CO2. This process highlights the potential of isobutyranilide derivatives in recycling CO2 into useful chemicals, thereby addressing global climate change issues (Atsumi, Higashide, & Liao, 2009).

Safety And Hazards

Isobutyranilide is classified as Acute Tox. 4; Skin Irrit. 2; Eye Dam. 1; Resp. Sens. 1; STOT SE 3; H302, H315, H318, H334, H335 .

properties

IUPAC Name

2-methyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRCPKDLZOQCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196030
Record name Isobutyranilide
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Isobutyranilide

CAS RN

4406-41-1
Record name 2-Methyl-N-phenylpropanamide
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Record name Isobutyranilide
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Record name ISOBUTYRANILIDE
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Record name Isobutyranilide
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Synthesis routes and methods

Procedure details

First, 26.2 g of aniline, 100 mL of tetrahydrofuran (THF), and 56.9 g of triethylamine (Et3N) were put in a 500 mL three-neck flask, and mixed. Then, under cooling in ice, a mixed solution of 30 g of isobutyryl chloride and 100 mL of THF was dripped through a 50 mL dropping funnel to the above mixed solution, and then the temperature was increased to room temperature and the solution was stirred for 19 hours to be reacted. After the reaction, this mixture was subjected to suction filtration to give a filtrate. The resulting filtrate was washed with water, and then saturated saline, and anhydrate magnesium sulfate was added for drying. After the drying, the mixture was subjected to gravity filtration, and the filtrate was concentrated, so that N-phenylisobutyramide was prepared (a white solid, yield: 91%). The synthetic scheme of Step 1 is shown by (a-10).
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
56.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
226
Citations
MS Christodoulou, M Zarate, F Ricci, G Damia… - European Journal of …, 2016 - Elsevier
The synthesis and biological evaluation of a new library of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides is described. The new compounds were found to be cytotoxic in the micromolar …
Number of citations: 24 www.sciencedirect.com
HM Badawi, W Förner, SA Ali - Spectrochimica Acta Part A: Molecular and …, 2014 - Elsevier
… of isobutyranilide and flutamide were investigated by DFT-B3LYP/6-311G ** and MP2/6-311G ** calculations. Isobutyranilide … From the calculated Gibb’s free energies, isobutyranilide is …
Number of citations: 6 www.sciencedirect.com
G Precigoux, B Busetta - Acta Crystallographica Section B …, 1976 - scripts.iucr.org
3, 4-Dichloroisobutyranilide is a weed-killer product with antiandrogenic activity. It crystallizes in the monoclinic system, space group P21/c; a= 6.003, b= 20.023, c= 9-676 A, fl= 110.0, Z…
Number of citations: 2 scripts.iucr.org
CD Hurd, MF Dull, KE Martin - Journal of the American Chemical …, 1932 - ACS Publications
… the mixtures for an hour at 1000 prior to distillation gave no acetanilide or isobutyranilide but … , a 17% yield of propionanilide and a 5% yield of isobutyranilide: RCONH2 + C6H6NH2 — …
Number of citations: 7 pubs.acs.org
AG Reznikov, EA Benikova… - Fiziologicheskii Zhurnal, 1978 - europepmc.org
[Feasibility of using the antiandrogen 4-nitro-3-trifluoromethyl isobutyranilide to evaluate the gonadotropic reserves of the hyothalamo-hypophyseal system]. - Abstract - Europe PMC … [Feasibility …
Number of citations: 1 europepmc.org
SV Varga, AG Reznikov, MO Lozinskiĭ… - Problemy …, 1983 - europepmc.org
The synthesis of 10 substituted carboxy anilides was performed and their antiandrogenic activity was investigated. It was shown, that 4-nitro-3-trifluoro-methyl-alpha-hydroxy-…
Number of citations: 2 europepmc.org
O Peter - Oncol. Rep., 1994 - cir.nii.ac.jp
Inhibitory effect of transient administration of flutamide (SCH13521, 4'-nitro-3'trifluoromethyl-isobutyranilide) on diethylnitrosamine (DEN) induced liver tumors in male B6C3F_1 mice | CiNii Research …
Number of citations: 1 cir.nii.ac.jp
AG Reznikov, EA Benikova, VN Demchenko - Физиологический журнал, 1978 - elibrary.ru
On possibility of antiandrogen 4-nitro-3-fluoromethyl isobutyranilide administration to estimate gonadotrophic reserves of hypothalamo-hypophyseal system … ON POSSIBILITY OF …
Number of citations: 0 elibrary.ru
大橋國雄, 宇藤雅人 - Radioisotopes, 1992 - jlc.jst.go.jp
Acetanilide, propionanilide, and isobutyranilide were tritiated at the ortho positions with very high regioselectivity by heating with HTO in the presence of RhCl 3 ⋅3H 2 O in N, …
Number of citations: 10 jlc.jst.go.jp
K Gohre, JE Casida, LO Ruzo - Journal of Agricultural and Food …, 1987 - ACS Publications
… Chloro-4-(trifluoromethyl)-iV-isobutyranilide is a significant product of secondary oxidation of the intermediate imine(s). Methylation of the carboxylic acid group decreases product …
Number of citations: 11 pubs.acs.org

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